molecular formula C24H23F3N4O B560061 N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide CAS No. 1210608-43-7

N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide

Cat. No.: B560061
CAS No.: 1210608-43-7
M. Wt: 440.5 g/mol
InChI Key: VRQXRVAKPDCRCI-ZNMIVQPWSA-N
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Scientific Research Applications

Mechanism of Action

PIM447 acts as an inhibitor of the PIM kinases . It binds to the ATP binding site of these kinases, preventing them from phosphorylating their substrates and thus inhibiting their activity . This can lead to the death of cancer cells that rely on the activity of the PIM kinases for survival .

Future Directions

PIM447 is currently in clinical trials for the treatment of hematological malignancies . The results of these trials will determine the future directions for the use of PIM447 as a therapeutic agent .

Biochemical Analysis

Biochemical Properties

PIM447 interacts with PIM kinases, a family of serine/threonine kinases that regulate tumorigenesis by phosphorylating a wide range of substrates that control cellular metabolism, proliferation, and survival . PIM447 has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . It also inhibits GSK3β, PKN1, and PKCτ, but at a significantly lower potency .

Cellular Effects

PIM447 has shown cytotoxic effects on myeloma cells due to cell-cycle disruption and induction of apoptosis . It decreases phospho-Bad (Ser112) and c-Myc levels and inhibits the mTORC1 pathway . PIM447 also inhibits in vitro osteoclast formation and resorption, downregulates key molecules involved in these processes, and partially disrupts the F-actin ring, while increasing osteoblast activity and mineralization .

Molecular Mechanism

PIM447 exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis by decreasing the levels of phospho-Bad (Ser112) and c-Myc, and inhibiting the mTORC1 pathway . PIM447 also disrupts cell cycle progression, leading to cytotoxic effects .

Temporal Effects in Laboratory Settings

PIM447 has shown significant tumor growth inhibition in xenograft mouse models of MM as compared with control animals . This supports the clinical development of PIM447 in MM patients .

Dosage Effects in Animal Models

The effects of PIM447 vary with different dosages in animal models

Metabolic Pathways

PIM447 is involved in the PIM kinase metabolic pathway . It interacts with PIM kinases and influences their activity, which in turn affects cellular metabolism, proliferation, and survival .

Preparation Methods

The synthesis of LGH-447 involves several key steps:

    Aryl-Csp3 C–C Bond Formation: This is typically achieved via cross-coupling or nucleophilic addition reactions.

    Lewis Acid-Promoted Diels–Alder Reactions: Vinylazaarenes, including vinylpyridines, undergo cycloaddition with unactivated dienes such as butadiene and isoprene.

Chemical Reactions Analysis

LGH-447 undergoes various chemical reactions, including:

Comparison with Similar Compounds

LGH-447 is unique due to its high specificity and potency against PIM kinases. Similar compounds include:

    SGI-1776: Another PIM kinase inhibitor with a broader target range.

    AZD1208: A pan-PIM kinase inhibitor with similar applications in cancer therapy.

    TP-3654: A selective PIM1 kinase inhibitor with distinct pharmacokinetic properties.

In comparison, LGH-447 stands out for its dual anti-tumor and bone-protective effects, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXRVAKPDCRCI-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210608-43-7
Record name LGH-447
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210608437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LGH-447
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LGH-447
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TG5O4V25H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide
Reactant of Route 2
N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide
Reactant of Route 3
N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide
Reactant of Route 4
N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide
Reactant of Route 5
N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide

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